molecular formula C17H16ClNO B1292936 2-Azetidinomethyl-2'-chlorobenzophenone CAS No. 898755-03-8

2-Azetidinomethyl-2'-chlorobenzophenone

Cat. No. B1292936
M. Wt: 285.8 g/mol
InChI Key: FJALEJLHXMUOPP-UHFFFAOYSA-N
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Description

2-Azetidinomethyl-2'-chlorobenzophenone is a chemical compound that is part of the azetidine family, which are four-membered nitrogen-containing heterocycles. The azetidine ring is known for its strained structure and reactivity, which makes derivatives of azetidine, such as 2-azetidinomethyl-2'-chlorobenzophenone, of interest in various chemical syntheses and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of azetidine derivatives can be complex due to the ring strain in the four-membered azetidine ring. For instance, the synthesis of medazepam, a benzodiazepine, involves the quaternization of 2-aziridino-5-chlorobenzophenone with methyl iodide, followed by ammonolysis and cyclization, yielding the final product with a high overall yield . Similarly, azetidin-2-ones can be synthesized through cyclocondensation reactions involving imines and carboxylic acids or chloroacetyl chloride, as demonstrated in the preparation of various azetidinone derivatives .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a four-membered ring containing nitrogen. This ring imparts a degree of strain and reactivity to the molecule. The structure of synthesized azetidine compounds is typically confirmed using various spectroscopic methods such as FTIR, 1H NMR, 13C NMR, and mass spectroscopy . The presence of substituents on the azetidine ring, such as chloro groups, can influence the stability and reactivity of the molecule .

Chemical Reactions Analysis

Azetidine derivatives can undergo a variety of chemical reactions due to their strained ring system and reactive nature. For example, 2-(dichloromethylene)azetidines are stable strained cyclic enamines that can react smoothly with electrophilic reagents, leading to products like alkoxyhalogenated compounds and pyrrolidin-3-ones . The reactivity of azetidine derivatives can be harnessed to create compounds with potential antibacterial activity, as seen in the synthesis of N-3-chloro-4-[2′-hydroxy-5′-(phenylazo)phenyl]azetidin-2-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The ring strain in azetidines can affect their stability and reactivity. For instance, the introduction of chloro groups can stabilize the azetidine ring, as seen in the case of 2-(dichloromethylene)azetidines . The solubility, melting points, and boiling points of these compounds can vary widely depending on the nature of the substituents attached to the azetidine ring. Additionally, the presence of azetidine rings in molecules like resveratrol derivatives has been shown to enhance biological activity, such as antiproliferative effects on human breast cancer cell lines .

Scientific Research Applications

Overview of Phenolic Compounds in Scientific Research

Phenolic compounds, such as Chlorogenic Acid (CGA), have garnered attention due to their wide range of biological and pharmacological effects. These effects include antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial properties. CGA, for example, has been studied for its role in modulating lipid metabolism and glucose, potentially aiding in the treatment of metabolic disorders like diabetes, obesity, and cardiovascular disease (Naveed et al., 2018).

Moreover, the interaction between polyphenols and proteins is a significant area of research due to its implications on food chemistry and nutrition. These interactions can affect the bioavailability and health benefits of polyphenols, impacting their antioxidant capacity and overall efficacy in disease prevention and treatment (Ozdal et al., 2013).

Future Directions

The future directions for research on 2-Azetidinomethyl-4’-chlorobenzophenone could involve exploring its potential biological activities, given the known activities of 2-azetidinones . Additionally, research could focus on developing specific synthesis methods for this compound.

properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c18-16-9-4-3-8-15(16)17(20)14-7-2-1-6-13(14)12-19-10-5-11-19/h1-4,6-9H,5,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJALEJLHXMUOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643715
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azetidinomethyl-2'-chlorobenzophenone

CAS RN

898755-03-8
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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